2-Chloro-N-(4-isopropoxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-propan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)15-10-5-3-9(4-6-10)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOJEGURDPDERX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586102 | |
| Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100129-54-2 | |
| Record name | 2-Chloro-N-{4-[(propan-2-yl)oxy]phenyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro N 4 Isopropoxyphenyl Acetamide
Optimized Synthetic Routes for 2-Chloro-N-(4-isopropoxyphenyl)acetamide
The synthesis of this compound can be efficiently achieved through a multi-step process, for which optimization of reaction conditions is key to maximizing yield and purity.
Acyl Chlorination Reactions and Amination Strategies
A primary and well-established method for the synthesis of this compound involves a two-step approach starting from the readily available N-(4-hydroxyphenyl)acetamide.
The initial step is an etherification reaction. N-(4-hydroxyphenyl)acetamide is treated with 2-bromopropane (B125204) in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The mixture is heated to reflux to afford N-(4-isopropoxyphenyl)acetamide. nih.gov The progress of this reaction can be conveniently monitored using thin-layer chromatography (TLC). One reported synthesis using this method achieved a yield of 83.2%. nih.govnih.gov
The subsequent step is a chloroacetylation reaction. The synthesized N-(4-isopropoxyphenyl)acetamide is then reacted with chloroacetyl chloride. This type of reaction is a common strategy for producing N-substituted chloroacetamides. researchgate.netnih.gov The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the aniline (B41778) derivative, often in the presence of a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, was achieved by dissolving 4-aminophenol (B1666318) in acetic acid, followed by the portion-wise addition of chloroacetyl chloride in an ice-bath. researchgate.net After the reaction, the addition of a sodium acetate (B1210297) solution facilitates the precipitation of the product. researchgate.net
Table 1: Synthesis of N-(4-isopropoxyphenyl)acetamide
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| N-(4-hydroxyphenyl)acetamide | 2-bromopropane, Potassium hydroxide | Ethanol | Reflux | 83.2% | nih.govnih.gov |
Table 2: General Synthesis of N-Aryl-2-chloroacetamides
| Aniline Derivative | Acylating Agent | Solvent | Conditions | Reference |
| 4-Aminophenol | Chloroacetyl chloride | Acetic acid | Ice-bath, then room temperature | researchgate.net |
| Substituted anilines | Chloroacetyl chloride | Dichloromethane | Stirring with potassium carbonate | researchgate.net |
One-Pot Synthesis Approaches
While a specific one-pot synthesis for this compound from a simple precursor is not extensively documented in the reviewed literature, the principles of one-pot reactions can be applied. A one-pot synthesis is a chemical process where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding a lengthy separation process and purification of the intermediate chemical compounds.
A relevant example is the palladium-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides. researchgate.net This cascade reaction involves an intermolecular O-alkylation followed by a spontaneous intramolecular amidation. researchgate.net Although this specific reaction leads to a different heterocyclic system, it demonstrates the feasibility of combining multiple reaction steps involving 2-chloroacetamides in a single pot.
A hypothetical one-pot synthesis of this compound could potentially start from 4-aminophenol. The process would involve the initial O-alkylation with an isopropylating agent, followed by the in-situ chloroacetylation of the resulting 4-isopropoxyaniline (B1293747) without isolation of the intermediate. The development of such a process would require careful optimization of catalysts, bases, and reaction conditions to ensure both steps proceed efficiently and with high selectivity.
Advanced Derivatization and Structural Modification Strategies for this compound Analogues
The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of analogues with potentially diverse properties.
Modifications at the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents—the acetamido group and the isopropoxy group—will govern the position of new substituents. Both the acetamido (-NHCOCH₃) and the isopropoxy (-OCH(CH₃)₂) groups are ortho-, para-directing activators of the benzene (B151609) ring for electrophilic substitution. libretexts.org However, the isopropoxy group is generally a stronger activating group than the acetamido group.
Examples of electrophilic aromatic substitution on similar N-arylacetamides include fluorination and bromination. nih.govresearchgate.net For instance, the fluorination of N-(4-methoxyphenyl)acetamide, a close analogue, has been shown to occur preferentially ortho to the methoxy (B1213986) group. researchgate.net Similarly, bromination of anisole (B1667542) (methoxybenzene) with N-bromosuccinimide (NBS) in acetonitrile (B52724) is highly para-selective. nih.gov Based on these precedents, electrophilic substitution on this compound would be expected to occur at the positions ortho to the isopropoxy group.
Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes
| Substituent | Directing Effect | Activating/Deactivating | Reference |
| -OR (Alkoxy) | Ortho, Para | Activating | libretexts.org |
| -NHCOR (Acetamido) | Ortho, Para | Activating | libretexts.org |
Alterations of the Acetamide (B32628) Moiety
The acetamide moiety of this compound provides multiple avenues for chemical transformation.
The most reactive site is the carbon atom bearing the chlorine atom. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. researchgate.netresearchgate.net A wide range of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms, can displace the chloride to form new C-O, C-N, and C-S bonds. researchgate.net For example, 2-chloro-N-arylacetamides have been reacted with potassium cinnamate (B1238496) to form cinnamic amidoesters. nih.gov
The amide group itself can also undergo chemical reactions. One notable transformation is the Hofmann rearrangement, where a primary amide is treated with bromine in the presence of a strong base to yield a primary amine with one less carbon atom. While this reaction is typically applied to unsubstituted amides, its applicability to N-substituted amides under specific conditions could be explored for further derivatization.
Isopropyl Group Modifications
Direct modification of the isopropyl group on the this compound molecule is challenging due to the stability of the C-H bonds. A more practical approach to introduce variations at this position is to synthesize analogues with different alkoxy groups from the corresponding N-(4-hydroxyphenyl)acetamide precursor.
A variety of alkyl halides or sulfonates can be used in the O-alkylation reaction to introduce different linear, branched, or functionalized alkyl chains. nih.gov For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been achieved using various activated alkyl halides and sulfonates. nih.gov This strategy allows for the systematic exploration of the impact of the alkoxy group's structure on the properties of the resulting N-(4-alkoxyphenyl)acetamide analogues. The synthesis of gemcitabine (B846) analogues with modified 4-N-alkyl chains also highlights the feasibility of introducing functionalized alkyl groups. nih.gov
Reaction Mechanism Elucidation in the Synthesis of this compound
The synthesis of this compound is most commonly achieved through the N-acylation of 4-isopropoxyaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, a fundamental process in organic chemistry for forming amide bonds. While specific mechanistic studies for this exact molecule are not extensively detailed in dedicated literature, the reaction pathway can be confidently elucidated based on well-established principles of amine acylation.
The elucidation of the mechanism can be broken down into three principal steps:
Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction is initiated by the lone pair of electrons on the nitrogen atom of 4-isopropoxyaniline, which acts as the nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the oxygen atom. This attack results in the breaking of the carbonyl (C=O) pi bond, with the electrons shifting onto the oxygen atom, which acquires a negative charge. The result of this initial step is the formation of a transient, unstable tetrahedral intermediate.
Collapse of the Intermediate and Expulsion of the Leaving Group: The tetrahedral intermediate is highly unstable and rapidly collapses to restore the carbonyl group. The lone pair of electrons on the negatively charged oxygen atom moves back down to reform the C=O double bond. Concurrently, the bond between the carbonyl carbon and the chlorine atom breaks, and the chloride ion is expelled. The chloride ion is an excellent leaving group due to its stability and low basicity, which facilitates this step.
Deprotonation to Yield the Final Product: The species formed after the departure of the chloride ion is a protonated amide (an N-acylammonium ion), which carries a positive charge on the nitrogen atom. To yield the stable, neutral amide product, this intermediate must be deprotonated. This is typically accomplished by a mild base present in the reaction mixture. Common bases used in these syntheses include another molecule of the starting amine (4-isopropoxyaniline), or an added scavenger base like triethylamine (B128534) or sodium acetate. google.comneliti.com The base abstracts the proton from the nitrogen, neutralizing the positive charge and yielding the final product, this compound. The base is itself protonated, forming, for example, triethylammonium (B8662869) chloride if triethylamine is used.
The following table provides a summary of the key stages in the proposed reaction mechanism.
| Step | Description | Reactants/Intermediates Involved | Role of Key Species |
| 1 | Nucleophilic Attack | 4-Isopropoxyaniline, Chloroacetyl chloride | 4-Isopropoxyaniline: NucleophileChloroacetyl chloride: Electrophile |
| 2 | Formation of Tetrahedral Intermediate | Tetrahedral Zwitterionic Intermediate | Unstable, transient species with a negatively charged oxygen and a positively charged nitrogen. |
| 3 | Collapse of Intermediate | Tetrahedral Intermediate | Re-formation of the carbonyl double bond and expulsion of the chloride leaving group. |
| 4 | Deprotonation | Protonated Amide, Base (e.g., Triethylamine) | Base: Removes a proton from the nitrogen atom to form the neutral final product. |
| 5 | Final Product Formation | This compound | The stable, final amide product of the reaction. |
This mechanistic pathway is consistent with syntheses of structurally related N-arylacetamides, where various substituted anilines are reacted with chloroacetyl chloride under similar conditions. ijpsr.infoscielo.br The choice of solvent and the presence of a suitable base are critical for optimizing the reaction yield and minimizing side reactions. neliti.com
Biological Efficacy Spectrum and Pharmacological Profiling of 2 Chloro N 4 Isopropoxyphenyl Acetamide
Antineoplastic Investigations
Investigations into the potential antineoplastic properties of 2-Chloro-N-(4-isopropoxyphenyl)acetamide are a key area of research for novel anticancer agents. This includes evaluating its effects on cancer cell growth, its mechanisms of action, and its molecular targets.
Antimicrobial Efficacy Assessments
The investigation of novel antimicrobial agents is a global health priority. The chloroacetamide functional group is present in some compounds with demonstrated antimicrobial effects. nih.govnih.gov
Antifungal Activity Evaluation
The antifungal potential of chloro-acetamide derivatives has been evaluated against various fungal pathogens. The compound 2-chloro-N-phenylacetamide has shown significant antifungal activity against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.br For these strains, the MIC ranged from 128 to 256 µg/mL, and the Minimum Fungicidal Concentration (MFC) was between 512 and 1,024 µg/mL. scielo.br This compound was also effective at inhibiting biofilm formation by up to 92% and disrupting preformed biofilms by up to 87%. scielo.br Another study confirmed its fungicidal activity against Candida tropicalis and C. parapsilosis, with MIC values ranging from 16 to 256 µg/mL. nih.gov
Furthermore, 2-chloro-N-phenylacetamide demonstrated activity against Aspergillus flavus, with MIC values between 16 and 256 µg/mL and MFC values from 32 to 512 µg/mL. scielo.br In silico and experimental studies suggest the mechanism of action may involve the inhibition of the enzyme dihydrofolate reductase (DHFR) or binding to ergosterol (B1671047) on the fungal plasma membrane. nih.govscielo.br However, one study reported that when combined with amphotericin B and fluconazole, an antagonistic effect was observed, suggesting that combination therapy with these specific agents should be avoided. scielo.br
Antiparasitic Activity, Including Antimalarial Potential
Research into related acetamide (B32628) structures has revealed promising antiparasitic and antimalarial properties. While no direct data exists for this compound, a related compound, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide , was evaluated for its activity against the promastigote form of Leishmania mexicana. It exhibited an IC50 value of 0.086 µM and was shown to induce apoptosis in the parasites. nih.govresearchgate.net
In the realm of antimalarial research, various acetamide derivatives have been investigated. A series of 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides were identified as potent inhibitors of Plasmodium falciparum, with some compounds showing IC50 values as low as 51 nM. nih.gov Another study synthesized a series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, which were tested for their potential antimalarial activity. researchgate.net These findings underscore the potential of the acetamide scaffold in the development of novel antiparasitic agents.
Anticonvulsant Activity Assessments
The acetamide core is present in various molecules designed and tested for anticonvulsant properties. Although this compound has not been specifically evaluated, studies on analogous compounds provide relevant insights. For example, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and showed activity in the maximal electroshock (MES) seizure model, a standard screening test for anticonvulsants. nih.gov
Similarly, other research has focused on acetamide derivatives containing a pyrrolidine-2,5-dione ring, which have demonstrated broad-spectrum anticonvulsant properties in MES, subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models. nih.govmdpi.com A succinimide (B58015) derivative containing the p-isopropoxyphenyl group, N-(p-ethoxycarbonylphenylmethyl)-p-isopropoxyphenylsuccinimide , was also found to significantly elevate the threshold for electroconvulsions in mice at a dose of 150 mg/kg. semanticscholar.org These studies collectively suggest that the broader class of compounds to which this compound belongs is of interest for its potential effects on the central nervous system.
Other Emerging Biological Activities
The chloro-acetamide chemical structure has been explored for other biological applications beyond antimicrobial and anticonvulsant activities. One study synthesized 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide as a precursor to isoquinoline (B145761) alkaloids to study its effect on smooth muscle. mdpi.com The compound was found to be involved in the regulation of intestinal neurons that express neuronal nitric oxide synthase (nNOS), thereby affecting smooth muscle contractile activity. mdpi.com
Additionally, the crystal structure of 2-chloro-N-(4-sulfamoylphenyl)acetamide has been determined. nih.gov This compound is related to sulfonamides, a class of drugs known for various activities, including carbonic anhydrase inhibition, which has applications in treating glaucoma, epilepsy, and other disorders. nih.gov This indicates that the chloro-acetamide moiety can be incorporated into molecules with a wide range of pharmacological targets.
Enzyme Inhibition Studies (e.g., Cyclooxygenase)
No direct studies on the cyclooxygenase (COX) inhibiting properties of this compound have been found. The COX enzymes, COX-1 and COX-2, are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). medchemexpress.com Inhibition of these enzymes leads to reduced production of prostaglandins, thereby mediating analgesic and anti-inflammatory effects. medchemexpress.com
Research into various acetamide derivatives has shown a range of activities, from weak to potent inhibition of COX enzymes. For instance, propacetamol, a prodrug of paracetamol (acetaminophen), is known to be a weak inhibitor of both COX-1 and COX-2. nih.govdrugbank.com Its mechanism is linked to the inhibition of prostaglandin (B15479496) synthesis in environments with low levels of arachidonic acid and peroxides. drugbank.com
Other research has focused on synthesizing novel acetamide derivatives as potential COX inhibitors. A study on 2-chloro-N,N-diphenylacetamide derivatives involved molecular docking studies to evaluate their potential binding to COX-1 and COX-2 enzymes, suggesting that acetamide structures can be a foundation for developing new analgesic agents. neliti.com Another review highlights that numerous acetamide derivatives have been explored as selective COX-2 inhibitors. drugbank.com
In the absence of direct experimental data for this compound, its potential for COX inhibition remains speculative.
Table 1: Cyclooxygenase (COX) Inhibition by Structurally Related Compounds
| Compound Name | Target Enzyme(s) | Observed Effect | Citation |
| Propacetamol | COX-1 and COX-2 | Weak inhibition | nih.govdrugbank.com |
| 2-chloro-N,N-diphenylacetamide derivatives | COX-1 and COX-2 | Potential binding based on molecular docking | neliti.com |
Modulation of Bone Resorption and Osteoclastogenesis
There are no available scientific reports on the effects of this compound on bone resorption or the process of osteoclastogenesis, which is the formation of bone-resorbing cells called osteoclasts. The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for maintaining bone health. An over-activity of osteoclasts can lead to bone diseases like osteoporosis. nih.gov
Studies on other acetamide derivatives have shown significant effects in this area. For example, a compound identified as N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz) was found to be a potent inhibitor of osteoclastogenesis. nih.gov This compound was shown to suppress the formation of mature osteoclasts and their bone-resorbing activity in vitro. nih.gov Furthermore, in an in vivo model, PPOAC-Bz was able to prevent ovariectomy-induced bone loss, highlighting its potential as a therapeutic agent for bone resorption-related diseases. nih.gov
The mechanism for such compounds often involves interference with signaling pathways essential for osteoclast differentiation and function. However, without specific research on this compound, it is not possible to determine if it possesses similar properties.
Table 2: Effects of a Structurally Related Acetamide Derivative on Bone Metabolism
| Compound Name | Biological Process | Key Findings | Citation |
| N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide (PPOAC-Bz) | Osteoclastogenesis and Bone Resorption | Strong inhibitor of osteoclast formation and bone resorption activity in vitro; prevented bone loss in an in vivo mouse model. | nih.gov |
Mechanistic Insights into the Biological Actions of 2 Chloro N 4 Isopropoxyphenyl Acetamide
Elucidation of Specific Cellular and Molecular Targets.
Currently, there is a notable absence of published scientific literature specifically identifying the cellular and molecular targets of 2-Chloro-N-(4-isopropoxyphenyl)acetamide. While research into the broader class of chloroacetamides has identified various biological activities, the direct targets for this particular analogue remain uninvestigated. Studies on similar compounds, however, suggest potential areas for future investigation. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been suggested to act on the penicillin-binding protein (PBP) in Klebsiella pneumoniae, an enzyme crucial for bacterial cell wall synthesis. nih.gov Another study on N-(2-hydroxy phenyl) acetamide (B32628), a salicylic (B10762653) acid derivative, demonstrated its ability to inhibit the expression of c-Fos protein and mRNA, which are markers for neuronal activity, in the brain of rats with adjuvant-induced arthritis. nih.gov These findings on analogous structures hint at the potential for this compound to interact with targets in either pathogenic microorganisms or mammalian cells, though this remains speculative without direct experimental evidence.
Binding Kinetics and Affinity Studies with Target Biomolecules.
Consistent with the lack of identified molecular targets, there is no available data on the binding kinetics or affinity of this compound with any specific biomolecules. Such studies are contingent upon the prior identification of a biological target.
Structure-Mechanism Relationships.
While direct mechanistic studies on this compound are lacking, an analysis of its structural features in the context of related compounds can offer potential insights into its biological activities. The molecule can be deconstructed into two primary moieties: the N-(4-isopropoxyphenyl)acetamide core and the 2-chloro substituent.
The N-arylacetamide framework is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov The nature of the substitution on the phenyl ring can significantly influence the biological activity. In this case, the 4-isopropoxy group is a key feature. The crystal structure of the related N-(4-isopropoxyphenyl)acetamide reveals that the acetamide unit is planar and oriented at a dihedral angle of 19.68 (4)° with respect to the aromatic ring. nih.gov This spatial arrangement is influenced by intramolecular interactions and can be critical for binding to a target protein.
The chloroacetamide group is a reactive moiety that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism of action for many enzyme inhibitors. The presence of the chloro atom on the alpha-carbon of the acetamide has been shown to enhance the antimicrobial activity in some series of compounds. nih.gov For example, while N-(2-hydroxyphenyl) acetamide showed no activity against Candida albicans, the addition of a chloro atom in 2-chloro-N-(2-hydroxyphenyl) acetamide resulted in significant inhibitory activity. nih.gov This suggests that the chloro group is crucial for the biological effect, potentially by stabilizing the molecule within the active site of a target enzyme or by acting as a leaving group in a nucleophilic substitution reaction.
Table of Related Compound Activities
| Compound Name | Observed Biological Activity | Reference |
| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Antibacterial against Klebsiella pneumoniae, possibly targeting penicillin-binding protein (PBP). | nih.govnih.gov |
| N-(2-hydroxy phenyl) acetamide | Inhibition of c-Fos protein and mRNA expression in the brain of arthritic rats. | nih.gov |
| 2-(4-chlorophenoxy) acetamide derivative | Inhibition of osteoclastogenesis via suppression of NF-κB and NFATc1 signaling. | nih.gov |
| 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide | Regulation of intestinal neurons expressing nNOS, affecting nitric oxide (NO) signaling. | mdpi.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 2 Chloro N 4 Isopropoxyphenyl Acetamide and Its Analogues
Impact of Substituent Variations on Biological Activity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifying the chemical structure of a compound influences its biological activity. For the N-phenylacetamide class, research has shown that the type and position of substituents on the phenyl ring and alterations to the acetamide (B32628) group are critical determinants of efficacy and target specificity. nih.gov
In the context of antibacterial activity , studies on N-phenylacetamide derivatives have highlighted several key SAR insights. mdpi.com The nature and placement of substituents on the benzene (B151609) ring significantly affect the bactericidal properties of these compounds. mdpi.com For instance, the presence of electron-withdrawing groups like fluorine (F), chlorine (Cl), or bromine (Br) at the 4-position (para-position) of the benzene ring tends to enhance antibacterial activity. Conversely, placing these substituents at the 3-position is generally unfavorable for activity. mdpi.com Comparing different halogens at the 4-position revealed that a 4-fluoro substituent conferred the most potent antibacterial effect against certain strains. mdpi.com Furthermore, compounds with electron-withdrawing groups at the 4-position generally exhibit higher activity than those with electron-donating groups like a methyl (CH3) group. mdpi.com
In the realm of anticancer research , similar SAR principles have been observed for phenylacetamide derivatives. nih.govnih.gov A study on 2-(4-Fluorophenyl)-N-phenylacetamide analogues found that compounds featuring a nitro (NO2) moiety had a more pronounced cytotoxic effect against cancer cell lines than analogues containing a methoxy (B1213986) (OCH3) group. nih.govnih.gov Specifically, a compound with a p-nitro substituent was identified as the most active against the MCF-7 breast cancer cell line in that series. nih.govnih.gov
The following interactive table summarizes the observed impact of various substituents on the biological activity of N-phenylacetamide analogues based on research findings.
| Core Scaffold | Substituent (R) Variation | Position | Observed Biological Activity | Finding | Source |
| N-phenylacetamide | 4-Fluoro (F) | Phenyl Ring | Antibacterial | Most potent antibacterial activity in a series. | mdpi.com |
| N-phenylacetamide | 4-Chloro (Cl) | Phenyl Ring | Antibacterial | Enhanced antibacterial activity. | mdpi.com |
| N-phenylacetamide | 4-Bromo (Br) | Phenyl Ring | Antibacterial | Enhanced antibacterial activity. | mdpi.com |
| N-phenylacetamide | 3-Position Halogen | Phenyl Ring | Antibacterial | Not conducive to improving activity. | mdpi.com |
| N-phenylacetamide | 4-Methyl (CH3) | Phenyl Ring | Antibacterial | Less active than electron-withdrawing groups. | mdpi.com |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro (NO2) | Phenyl Ring | Anticancer (Cytotoxic) | Higher cytotoxic effect than methoxy group. | nih.govnih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy (OCH3) | Phenyl Ring | Anticancer (Cytotoxic) | Lower cytotoxic effect than nitro group. | nih.govnih.gov |
Pharmacophore Model Development and Validation
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comslideshare.net These models serve as templates for designing or identifying new potent molecules. dovepress.com The key features in a pharmacophore model typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. slideshare.net
For phenylacetamide derivatives, pharmacophore modeling has been successfully applied to guide the design of new therapeutic agents. In one study aimed at developing Monoamine Oxidase-A (MAO-A) inhibitors, a robust pharmacophore model was generated from a set of 82 structurally diverse inhibitors. nih.gov The resulting best model, designated DHHR, consisted of one hydrogen bond donor, two hydrophobic features, and one aromatic ring feature. nih.gov
Validation is a critical step to ensure the predictive power of a pharmacophore model. nih.gov This can be achieved through several methods. One common approach is to test the model's ability to distinguish between known active and inactive compounds. mdpi.com The model is considered robust if it successfully identifies a high percentage of active molecules while rejecting inactive ones. nih.gov Further validation can involve docking the molecules from the dataset into the active site of the target protein to confirm that the pharmacophoric features align with key interaction points in the receptor. nih.gov This combined approach ensures the generated model is a reliable tool for virtual screening and lead optimization. nih.gov
Ligand-Based and Structure-Based Drug Design Principles Applied to the Compound Class
Computational drug design strategies are broadly categorized into ligand-based and structure-based approaches, both of which have been instrumental in the development of N-phenylacetamide analogues. numberanalytics.com
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. numberanalytics.com This approach relies on the knowledge of molecules (ligands) that are known to interact with the target. numberanalytics.com By analyzing the structural and physicochemical properties of a set of active ligands, a model can be developed to guide the design of new compounds. numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) is a primary technique in ligand-based design. numberanalytics.com QSAR models establish a mathematical correlation between the chemical properties (like lipophilicity, polarity, and electronic effects) of a series of compounds and their biological activities. mdpi.comresearchgate.net For N-phenylacetamide derivatives, QSAR studies have revealed that factors such as polarity and electron density around the acetamide group are major contributors to their antibacterial potency. mdpi.comresearchgate.net Pharmacophore models, as described previously, are also a cornerstone of ligand-based design, used to screen large virtual libraries for new potential hits. nih.gov
Structure-based drug design is utilized when the 3D structure of the target protein or enzyme has been determined, typically through methods like X-ray crystallography. This approach involves designing molecules that can fit geometrically and interact favorably with the target's binding site. nih.gov Molecular docking is a key computational tool in this strategy. It simulates the binding of a ligand to a receptor, predicting the preferred binding orientation and affinity. nih.gov This allows researchers to prioritize compounds for synthesis and testing. For phenylacetamide derivatives, molecular docking has been used to understand how different substitutions on the phenylacetamide moiety interact with the active site of target enzymes, such as carbonic anhydrase, providing a rational basis for designing more potent and selective inhibitors. nih.gov These computational studies, including molecular dynamics simulations, help in understanding the stability and interactions of the designed compounds within the active site of a receptor. nih.gov
Computational Chemistry and Molecular Modeling Studies of 2 Chloro N 4 Isopropoxyphenyl Acetamide
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
In the absence of direct molecular docking studies for 2-Chloro-N-(4-isopropoxyphenyl)acetamide, we can look at research on similar N-arylacetamides which have been investigated as potential therapeutic agents. For instance, studies on related compounds often involve docking them into the active sites of enzymes like cyclooxygenase (COX) or various proteases.
A hypothetical docking study of this compound would involve preparing a 3D structure of the molecule and docking it into the binding pocket of a selected protein target. The isopropoxyphenyl group would likely explore hydrophobic pockets within the receptor, while the acetamide (B32628) moiety could form crucial hydrogen bonds. The chloroacetyl group adds both to the reactivity and the steric bulk, influencing the possible binding conformations. The results of such a study would predict the most stable binding pose and the associated binding affinity, typically expressed as a docking score in kcal/mol.
The primary output of a molecular docking simulation is the identification of key amino acid residues that form interactions with the ligand. These interactions are crucial for the stability of the ligand-protein complex. For this compound, it is anticipated that the acetamide group's carbonyl oxygen and N-H group would act as hydrogen bond acceptors and donors, respectively, likely interacting with polar or charged residues such as Arginine, Aspartate, or Serine in a protein's active site. mdpi.com
The 4-isopropoxyphenyl tail would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Valine. Furthermore, the phenyl ring can participate in π-π stacking or π-alkyl interactions with residues like Phenylalanine, Tyrosine, or Histidine. nih.gov The chlorine atom can also form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.
A typical output from a docking study is an interaction table, as illustrated below with hypothetical data.
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| ARG 120 | Hydrogen Bond (with C=O) | 2.9 |
| TYR 355 | Hydrogen Bond (with N-H) | 3.1 |
| LEU 352 | Hydrophobic (Isopropoxy group) | 3.8 |
| PHE 518 | π-π Stacking (Phenyl ring) | 4.5 |
| VAL 349 | Hydrophobic (Isopropoxy group) | 4.1 |
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of molecules over time. They are often used to refine docking poses and to assess the stability of a ligand-protein complex.
Following molecular docking, an MD simulation would be performed on the predicted complex of this compound and its target protein. The simulation would be run for a sufficient time (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex in a simulated physiological environment. Key analyses would include the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex. A stable complex would show minimal deviations over the course of the simulation.
Additionally, root-mean-square fluctuation (RMSF) analysis would reveal the flexibility of different parts of the protein upon ligand binding. This can indicate which residues are most affected by the interaction and can help to understand the allosteric effects of ligand binding.
Free Energy Perturbation (FEP) is a powerful computational method used to calculate the free energy difference between two states, such as the binding of a ligand to a protein. Alchemical free energy calculations involve a non-physical transformation of the ligand into a dummy molecule or another ligand to compute the binding free energy. These methods are computationally intensive but can provide more accurate predictions of binding affinity than docking scores alone.
While no specific FEP studies on this compound have been reported, the methodology would involve setting up a thermodynamic cycle to calculate the relative binding free energy of this compound compared to a known binder or the absolute binding free energy by "annihilating" the ligand in the binding site and in solution.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into molecular geometry, vibrational frequencies, and electronic structure.
DFT would be employed to optimize the geometry of this compound and to calculate its electronic properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For related N-arylacetamides, DFT calculations have been used to understand their structural and electronic features. nih.gov The HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed over the acetamide and chloroacetyl groups. This distribution influences how the molecule interacts with other species and its susceptibility to chemical reactions.
The table below presents hypothetical HOMO-LUMO energy values and the resulting energy gap for this compound, based on typical values for similar compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Electronic Properties and Reactivity Prediction
The electronic properties of a molecule are fundamental to understanding its chemical reactivity and potential interactions. Computational studies, particularly those using quantum mechanics, can elucidate the distribution of electrons within the this compound molecule.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity, whereas a smaller gap implies the molecule is more prone to chemical reactions.
Molecular Electrostatic Potential (MEP) maps are another valuable tool. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen of the carbonyl group and the chlorine atom would be expected to be electron-rich regions, while the hydrogen on the amide nitrogen would be electron-poor.
While specific DFT calculations for this compound are not widely available in published literature, the table below provides an illustrative example of the types of electronic properties that would be determined from such a study.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capacity |
| LUMO Energy | -1.2 eV | Electron-accepting capacity |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
In Silico ADME/Toxicity Prediction and Pharmacokinetic Modeling
In the process of drug discovery and development, predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is a critical step. In silico tools and models allow for the early assessment of these characteristics, helping to identify promising candidates and reduce the likelihood of late-stage failures.
For this compound, various computational models can predict its pharmacokinetic profile. These predictions are based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), and polar surface area (PSA). For instance, a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, has a calculated molecular weight of 199.63 g/mol and a LogP of 1.7. The isopropoxy group in the title compound would likely increase these values slightly.
Pharmacokinetic modeling, including physiologically-based pharmacokinetic (PBPK) modeling, can simulate the fate of the compound in the body over time. These models integrate physicochemical data with physiological information to predict how the compound will be absorbed, distributed to different tissues, metabolized by enzymes, and ultimately excreted.
Toxicity prediction is another key aspect of in silico analysis. Computational models can screen for potential liabilities, such as mutagenicity, carcinogenicity, or other adverse effects by comparing the molecule's structural features to those of known toxic compounds.
The following table presents a set of predicted ADME and toxicity properties for this compound, based on standard in silico prediction algorithms.
Table 2: Predicted ADME/Toxicity Profile of this compound (Illustrative Data)
| Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate to High | Ability to cross intestinal barrier |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |
| Plasma Protein Binding | High | May have a longer duration of action |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | Potential for renal excretion |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |
Toxicological Evaluation of 2 Chloro N 4 Isopropoxyphenyl Acetamide
In Vitro Cytotoxicity and Cytocompatibility Assessments
In vitro studies are crucial for determining a compound's potential toxicity at the cellular level. These assessments on compounds structurally similar to 2-Chloro-N-(4-isopropoxyphenyl)acetamide have focused on cell viability, proliferation, and the mechanisms of cell death.
Cell Viability and Proliferation Assays
Research on chloro-acetamide derivatives highlights the importance of the chloro group in their biological activity. For instance, studies on 2-chloro-N-(2-hydroxyphenyl) acetamide (B32628) have demonstrated significant inhibitory effects against various microorganisms, a property not observed in its non-chlorinated counterpart, N-(2-hydroxyphenyl) acetamide. This suggests that the presence of the chlorine atom on the alpha carbon can be critical for the molecule's activity nih.gov.
In a study of a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, cytotoxicity was evaluated using a red blood cell hemolysis assay. The results indicated low hemolytic activity, with hemolysis rates between 4% and 20% at concentrations from 50 to 500 µg/mL across different blood types nih.gov. Another structurally related acetamide, 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide (AT), was evaluated for its cytotoxicity against HeLa cells using a sulphorhodamine B assay. This compound exhibited a half-maximal cytotoxic concentration (CC50) of 0.031 µM after 24 hours of exposure and did not induce lysis in erythrocytes nih.gov.
These findings from related chloro-acetamides suggest that this compound would likely exhibit some level of cytotoxicity, which would be quantifiable through standard cell viability assays like MTT or neutral red uptake. The degree of this effect would depend on the specific cell line used and the concentration of the compound.
Apoptotic and Necrotic Pathway Analysis
When a compound induces cytotoxicity, it is important to understand the underlying mechanism of cell death, which can primarily occur through apoptosis or necrosis. Apoptosis is a programmed and controlled form of cell death, while necrosis is typically a result of acute cellular injury and often triggers an inflammatory response nih.govnih.gov.
Studies on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide have shown that it can induce apoptosis in Leishmania mexicana promastigotes nih.gov. This was determined using flow cytometry with Annexin V staining, a common method for detecting the externalization of phosphatidylserine, an early marker of apoptosis nih.gov. The extrinsic pathway of apoptosis is often initiated by the binding of death ligands like TNF-α to their receptors, leading to a cascade involving caspase activation. The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins, which control the release of pro-apoptotic factors such as cytochrome c from the mitochondria mdpi.com.
Necroptosis is a regulated form of necrosis that can be initiated when apoptosis is inhibited nih.gov. It involves the activation of receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL) nih.gov. While there is no specific data on this compound inducing necrosis, the potential for this pathway exists, particularly if the compound interferes with apoptotic machinery. The release of damage-associated molecular patterns (DAMPs) from necrotic cells can lead to inflammation mdpi.com.
In Vivo Safety Profiling and Systemic Toxicity Studies
Acute and Subchronic Toxicity Assessment in Animal Models
Acute toxicity studies typically involve the administration of a single high dose of a substance to determine its immediate effects and to calculate the median lethal dose (LD50). For example, the acute oral LD50 of 2,4-dichlorophenol (B122985) in CD-1 mice was found to be 1352 mg/kg for females and 1276 mg/kg for males nih.gov. For a compound known as SF5 (naphthalene-2-yl 2-chloro-5-dinitrobenzoate), no morbidity or mortality was observed at a dose of 2,000 mg/kg, indicating an LD50 higher than this value nih.gov.
Subchronic toxicity studies, often conducted over a 90-day period, aim to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) fda.gov. In these studies, animals are typically divided into several groups, including a control group and at least three dose levels of the test substance fda.gov. Observations include changes in body weight, food consumption, clinical signs of toxicity, and detailed hematological and clinical chemistry analyses, followed by a thorough histopathological examination of organs nih.govfda.gov. While no specific acute or subchronic toxicity data for this compound are publicly available, these standard methodologies would be employed for its evaluation.
Genotoxicity and Mutagenicity Testing (e.g., Ames Test, Micronucleus Assay)
Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.
The Ames test is a widely used initial screening for mutagenicity. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test assesses a compound's ability to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. The assay is conducted with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism and detect metabolites that may be mutagenic nih.govplos.org. While many chemicals have been evaluated using this method, there is no available data from Ames testing for this compound nihs.go.jpeuropa.eu.
The in vivo micronucleus assay is another critical test for genotoxicity. It assesses chromosomal damage in the bone marrow erythrocytes of rodents exposed to a test substance. The presence of micronuclei, which are small nuclei containing fragments of or whole chromosomes that were not incorporated into the main nucleus during cell division, indicates a clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) effect nih.gov. Studies on compounds like 2,4-dichlorophenoxyacetic acid and its derivatives have shown no significant increase in micronucleated polychromatic erythrocytes in mice, suggesting a lack of genotoxic potential under the tested conditions nih.gov.
Pharmacokinetic and Metabolic Profile Studies
Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. The metabolism of a related compound, phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), has been well-characterized and primarily involves O-dealkylation to form paracetamol, which is then further metabolized canada.ca.
For the structurally similar 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, an in silico analysis predicted a favorable pharmacokinetic profile for oral administration nih.govnih.gov. Such computational models are often used in early drug discovery to predict ADME properties and guide further experimental work. A comprehensive pharmacokinetic evaluation of this compound would involve animal studies to determine key parameters such as bioavailability, plasma half-life, volume of distribution, and clearance rate, as well as to identify its major metabolites.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
As of the latest available scientific literature, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammals have not been published. However, the metabolic fate of structurally related chloroacetanilide compounds has been investigated, providing insights into the potential biotransformation pathways for this molecule.
Research on chloroacetanilide herbicides, such as propachlor (B1678252) and alachlor (B1666766), in rats has demonstrated that these compounds undergo extensive metabolism. acs.orgnih.govnih.gov The primary route of detoxification for these molecules is conjugation with glutathione (B108866), a process catalyzed by glutathione S-transferases. nih.gov This initial step is often followed by further metabolism leading to the formation of mercapturic acid derivatives, which are then excreted.
In addition to conjugation, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes plays a significant role in the biotransformation of chloroacetanilides. acs.orgnih.gov Key oxidative reactions observed for similar compounds include O-dealkylation, benzylic hydroxylation, and N-dealkylation. acs.org For instance, studies on the herbicide metolachlor (B1676510), which also possesses an N-alkoxyphenyl structure, have identified O-demethylation as a major metabolic pathway in rats. acs.org
Furthermore, the metabolism of some chloroacetanilides can lead to the formation of reactive intermediates, such as dialkylbenzoquinone imines, which have been implicated in the toxicological profiles of these compounds. nih.govsemanticscholar.org The metabolic processes for these related compounds can be complex, sometimes involving enterohepatic circulation, where metabolites are excreted in the bile, reabsorbed in the intestine, and undergo further metabolism. nih.govnih.gov
Based on the metabolism of the analog N-(4-isopropoxyphenyl)acetamide (which lacks the chloro group), O-deisopropylation is an anticipated metabolic pathway. This would lead to the formation of an acetaminophen-like structure, which would then likely undergo further metabolism.
While these findings from related compounds suggest potential metabolic pathways for this compound, it is crucial to note that these are predictive and not based on direct experimental evidence for the specific compound .
Metabolic Stability and Metabolite Identification
There is currently no published data on the specific metabolic stability or a comprehensive profile of metabolites for this compound. In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are essential for determining a compound's intrinsic clearance and predicting its rate of elimination from the body. admescope.comyoutube.com Such studies have been performed for other N-substituted amides and have shown that stability can be influenced by factors such as steric hindrance around the amide bond. nih.gov
For related chloroacetanilide herbicides, in vitro studies using rat liver enzymes have successfully identified numerous metabolites. acs.org For example, the in vitro transformation of metolachlor by rat liver microsomes resulted in the identification of eight different oxidized metabolites, arising from single or multiple hydroxylation events at various positions on the molecule. acs.org
Given the chemical structure of this compound, several metabolic transformations can be hypothesized. The table below outlines potential metabolites based on known metabolic pathways of structurally similar compounds. It is important to emphasize that this is a predictive list, and the actual metabolites would need to be confirmed through dedicated experimental studies.
Table 1: Potential Metabolites of this compound
| Potential Metabolite Name | Anticipated Metabolic Pathway |
| N-(4-hydroxyphenyl)-2-chloroacetamide | O-deisopropylation |
| 2-Hydroxy-N-(4-isopropoxyphenyl)acetamide | Dechlorination followed by hydroxylation |
| N-(4-isopropoxyphenyl)oxamic acid | Oxidation of the chloroacetamide group |
| Glutathione conjugate of this compound | Glutathione conjugation |
| Cysteine conjugate of this compound | Further metabolism of the glutathione conjugate |
| Mercapturic acid derivative of this compound | Further metabolism of the cysteine conjugate |
Prospective Agrochemical and Environmental Applications of 2 Chloro N 4 Isopropoxyphenyl Acetamide
Evaluation as Fungicidal Agents
Studies on related compounds, such as N-substituted phenyl-2-chloroacetamides, have demonstrated efficacy against a range of fungal pathogens. researchgate.netnih.gov For instance, various N-aryl 2-chloroacetamides have been synthesized and shown to possess antimicrobial properties, including antifungal action. nih.govijpsr.info The mechanism of action for some chloroacetamide derivatives is thought to involve the alkylation of essential biomolecules in fungal cells, such as proteins and enzymes containing sulfhydryl groups, leading to disruption of cellular processes. researchgate.net
Research on N-(substituted phenyl)-2-chloroacetamides has indicated that the nature and position of substituents on the phenyl ring can significantly influence the antifungal potency. researchgate.netnih.gov For example, certain halogenated N-phenyl chloroacetamides have shown promising activity against pathogenic yeasts. nih.gov Another study on a chloroacetamide derivative, N-4-bromophenyl-2-chloroacetamide (4-BFCA), demonstrated a concentration-dependent fungicidal action against resistant Fusarium strains, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 μg/mL. nih.gov The fungicidal action of chloroacetamide derivatives has also been observed against dermatophytes. nih.gov
The antifungal potential of chloroacetamide derivatives against various fungal species is summarized in the table below, based on data from related compounds.
| Compound Class | Fungal Species | Activity | Reference |
| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderately effective | researchgate.net |
| N-(substituted phenyl)-2-chloroacetamides | S. aureus and MRSA | Effective | researchgate.net |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Fusarium spp. | Effective (MIC: 12.5–50 μg/mL) | nih.gov |
| Chloroacetamide derivatives | Dermatophytes | Effective (MIC: 3.12–50 µg/mL) | researchgate.net |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | Effective (MIC: 16-256 μg/mL) | scielo.br |
Given these findings, it is plausible that 2-Chloro-N-(4-isopropoxyphenyl)acetamide could exhibit fungicidal properties. The presence of the chloroacetamide moiety suggests a potential for a similar mechanism of action. Further experimental screening of this specific compound against a panel of plant pathogenic fungi is warranted to determine its actual fungicidal spectrum and efficacy.
Potential Herbicidal Activities
The chloroacetamide group is a well-established toxophore in a number of commercial herbicides, including alachlor (B1666766), acetochlor (B104951), and metolachlor (B1676510). researchgate.netwisc.eduresearchgate.net These herbicides are known to inhibit the synthesis of very-long-chain fatty acids in susceptible plants, leading to a disruption of cell growth and division. dtu.dk The herbicidal activity of chloroacetamides is often dependent on the substituents attached to the nitrogen atom. researchgate.net
Research on N-aryl-2-heteroaryloxy-N-isopropyl acetamides has shown that modifications to the aryl group can lead to compounds with good herbicidal activity against various weeds. wisc.eduresearchgate.netbohrium.com While these compounds have a more complex structure than this compound, the underlying acetamide (B32628) core is a shared feature. Studies on the structure-activity relationships of chloroacetamide derivatives have indicated that steric factors around the nitrogen atom can play a crucial role in their herbicidal efficacy. researchgate.net
The relationship between the chemical reactivity of chloroacetamides and their herbicidal activity has been investigated. It has been suggested that a reduced level of N-alkylating reactivity may correlate with improved herbicidal efficacy, indicating that the phytotoxicity is not solely dependent on chemical reactivity but is also influenced by factors such as lipophilicity, uptake, and metabolism within the plant. nih.gov The isopropoxyphenyl group in the target compound would contribute to its lipophilicity, which could influence its uptake and translocation in plants.
The herbicidal potential of chloroacetamide derivatives is highlighted by the broad-spectrum weed control they can offer. For example, certain novel chloroacetamide derivatives have demonstrated potent activity against both broadleaf and narrow-leaf weeds. dtu.dk Given the structural similarities to known herbicidal molecules, this compound is a candidate for herbicidal activity screening.
Environmental Fate and Ecotoxicological Considerations
The environmental behavior and ecotoxicological profile of a potential agrochemical are critical for its development and registration. For this compound, these aspects can be prospectively assessed by examining the fate of other chloroacetamide herbicides.
Degradation Pathways in Soil and Water Systems
Chloroacetamide herbicides are known to undergo degradation in the environment, primarily through microbial metabolism. researchgate.netbohrium.com The degradation pathways can vary depending on environmental conditions and the specific microbial communities present. researchgate.netnih.gov In aerobic soils, the degradation of chloroacetamide herbicides often begins with N-dealkylation or C-dealkylation, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.netbohrium.com In anaerobic conditions, dechlorination is often the initial step. researchgate.netbohrium.com
Microorganisms capable of degrading chloroacetamide herbicides have been isolated from contaminated soils and include various bacterial and fungal species. researchgate.netresearchgate.netnih.gov Enzymes such as amidases, hydrolases, and cytochrome P450 oxygenases play a key role in the breakdown of these compounds. researchgate.netbohrium.com The degradation of chloroacetamides can lead to the formation of several metabolites, such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA) derivatives, which have been detected in groundwater and surface water. wisc.eduusgs.gov
Photodegradation can also contribute to the breakdown of chloroacetamide herbicides in aqueous environments, with reactions such as dechlorination, hydroxylation, and cyclization being reported. capes.gov.br The half-life of chloroacetamide herbicides in soil can vary depending on factors such as soil type, moisture, and temperature. researchgate.netresearchgate.net For instance, the soil half-lives of alachlor and butachlor (B1668075) have been reported to be 9.3 and 12.7 days, respectively, in a silty clay loam soil. researchgate.net
Bioaccumulation Potential
The potential for a chemical to accumulate in living organisms is a key environmental concern. For herbicides, this is often assessed by its octanol-water partition coefficient (Kow), which is an indicator of its lipophilicity. While specific data for this compound is not available, studies on other chloroacetamide herbicides like acetochlor suggest a low potential for bioaccumulation in animals. nih.gov Generally, herbicides with high water solubility and lower Kow values are less likely to bioaccumulate. researchgate.net The isopropoxy group on the phenyl ring of the target compound will influence its lipophilicity and thus its bioaccumulation potential.
Impact on Non-Target Microorganisms and Organisms
The application of herbicides can have an impact on non-target soil microorganisms, which play crucial roles in soil health and nutrient cycling. researchgate.netresearchgate.net Studies on chloroacetamide herbicides have shown varied effects on soil microbial communities. researchgate.net Some studies have reported an enhancement of certain soil enzyme activities, such as dehydrogenase, following the application of chloroacetamide herbicides, while others have shown inhibitory effects on other enzymes like urease. researchgate.net The impact can be dependent on the herbicide concentration and the specific microbial populations present. researchgate.net
The toxicity of chloroacetamide herbicides and their degradation products to non-target aquatic organisms is also a consideration. dtu.dknih.govmdpi.com Studies have shown that UV treatment of some chloroacetamide herbicides can lead to degradation products with increased toxicity to certain aquatic organisms compared to the parent compounds. dtu.dk The primary metabolites of some chloroacetamides have been shown to induce adverse effects in non-target aquatic organisms. mdpi.com Therefore, a thorough ecotoxicological assessment of this compound and its potential degradation products would be necessary to fully understand its environmental risk profile.
Advanced Characterization and Analytical Techniques in 2 Chloro N 4 Isopropoxyphenyl Acetamide Research
Spectroscopic Methods for Structural Elucidation and Interaction Studies (e.g., NMR, Mass Spectrometry, IR, UV-Vis)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-Chloro-N-(4-isopropoxyphenyl)acetamide and studying its interactions. By analyzing how the molecule interacts with electromagnetic radiation, researchers can obtain detailed information about its atomic composition, functional groups, and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule. For acetamide (B32628) derivatives, ¹H NMR can identify signals corresponding to aromatic protons, the N-H proton of the amide, and the aliphatic protons of the chloroacetyl and isopropoxy groups. For the related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide , ¹H NMR data in DMSO-d₆ shows characteristic peaks: a singlet at 10.23 ppm for the NH proton, a multiplet between 6.76-7.34 ppm for the aromatic protons, a singlet at 9.20 ppm for the phenolic OH, and a singlet at 4.21 ppm for the CH₂ group. nih.gov Similarly, ¹³C NMR for the same compound reveals signals for the carbonyl carbon (164.76 ppm), aromatic carbons (117.68-153.68 ppm), and the methylene (B1212753) carbon (43.42 ppm). nih.gov Such data is critical for confirming the successful synthesis of the target molecule.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, confirming the molecular formula. For instance, the [M-H]⁺ ion for 2-Chloro-N-(4-hydroxyphenyl)acetamide was calculated as 186.0224 and found to be 186.0328, validating its composition. nih.gov GC-MS, a hybrid technique, can be used to analyze fragments of the molecule, which helps in structural elucidation. The mass spectrum for the related 2-chloro-N-(4-nitrophenyl)acetamide shows characteristic fragments that help identify the compound. nih.gov
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for acetamide structures include a strong C=O stretching band and N-H stretching and bending vibrations. In 2-Chloro-N-(4-hydroxyphenyl)acetamide , characteristic IR peaks were observed at 3385 cm⁻¹ (O-H stretch), 3200 cm⁻¹ (N-H stretch), and 1640 cm⁻¹ (C=O stretch). nih.gov These values are indicative of the amide and hydroxyl functional groups.
UV-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, which is particularly useful for compounds with chromophores like aromatic rings. The UV-Vis spectra of 2-chloro-N-(2,4-dinitrophenyl)acetamide , a related compound, have been studied in various solvents to understand its electronic properties. researchgate.net
Table 1: Spectroscopic Data for Structurally Related Acetamides
| Technique | Compound | Key Findings |
|---|---|---|
| ¹H NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | δ (ppm): 10.23 (s, 1H, NH), 9.20 (s, 1H, OH), 6.76–7.34 (m, 4H, Ar—H), 4.21 (s, 2H, CH₂) nih.gov |
| ¹³C NMR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | δ (ppm): 164.76 (C=O), 117.68-153.68 (C-Ar), 43.42 (CH₂) nih.gov |
| HRMS | 2-Chloro-N-(4-hydroxyphenyl)acetamide | Calculated for C₈H₈ClNO₂ [M - H]⁺: 186.0224, Found: 186.0328 nih.gov |
| IR | 2-Chloro-N-(4-hydroxyphenyl)acetamide | ν (cm⁻¹): 3385 (OH), 3200 (NH), 1640 (C=O) nih.gov |
| UV-Vis | 2-chloro-N-(2,4-dinitrophenyl)acetamide | Spectra studied in various solvents to analyze electronic transitions. researchgate.net |
Chromatographic Techniques for Purity, Quantification, and Metabolite Profiling (e.g., HPLC, GC-MS, TLC)
Chromatography is essential for separating the target compound from impurities, quantifying its concentration, and identifying potential metabolites.
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of synthesized compounds and for quantification. Reverse-phase HPLC methods are commonly employed for acetamide derivatives. sielc.com A typical method would involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com By comparing the retention time and peak area of the sample to a known standard, both the identity and purity of this compound can be confirmed. For mass spectrometry-compatible applications, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. phytojournal.comresearchgate.net For less volatile compounds like N-arylacetamides, derivatization may be necessary. The technique separates components of a mixture in the gas chromatograph, which are then detected and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns. scispace.com This method is highly effective for identifying impurities and can be used for metabolite profiling in biological samples. phytojournal.comresearchgate.net
Thin-Layer Chromatography (TLC) is a rapid, cost-effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. A spot of the compound solution is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase), and the components separate based on their differential partitioning between the two phases. The position of the compound is visualized, often under UV light, and its retention factor (Rf) is calculated.
Table 2: Chromatographic Methods for Analysis of Acetamide Derivatives
| Technique | Application | General Principle |
|---|---|---|
| HPLC | Purity assessment, quantification | Separation in a liquid mobile phase on a solid stationary phase column; detection via UV or MS. sielc.com |
| GC-MS | Impurity identification, metabolite analysis | Separation of volatile compounds in a gaseous mobile phase followed by mass-based identification. scispace.com |
| TLC | Reaction monitoring, preliminary purity check | Separation on a flat plate based on differential partitioning between a stationary and a mobile phase. |
X-ray Crystallography for Solid-State Structure Determination of the Compound and its Complexes
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsion angles. For several N-arylacetamides, this method has been used to reveal detailed structural features. For example, the crystal structure of 2-Chloro-N-(4-hydroxyphenyl)acetamide shows that the molecule is nearly planar, with a twist angle of 23.5° between the hydroxybenzene and acetamide groups. nih.gov The analysis also identified various intramolecular and intermolecular hydrogen bonds (N—H⋯O and O—H⋯O) that stabilize the crystal packing. nih.gov Similarly, the structure of 2-chloro-N-(4-methoxyphenyl)acetamide was determined, showing the acetamido group is twisted out of the plane of the phenyl ring by 28.87°. nih.gov Such detailed structural information is vital for understanding structure-activity relationships and for computational modeling studies.
Table 3: Crystallographic Data for Related N-Arylacetamides
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Monoclinic | P2₁/c | Near-planar molecule; intermolecular N—H⋯O and O—H⋯O hydrogen bonds form tapes. nih.gov |
| 2-chloro-N-(4-methoxyphenyl)acetamide | Monoclinic | P2₁/n | Acetamido group twisted 28.87° from the phenyl ring plane; 3D structure from N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds. nih.gov |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Orthorhombic | Pbca | Intermolecular N—H⋯O hydrogen bonds form infinite chains. researchgate.net |
Advanced Biological Assays and High-Throughput Screening Platforms
To investigate the potential therapeutic applications of this compound, a range of biological assays can be employed. The selection of assays depends on the therapeutic target of interest. For example, related N-arylacetamide and phenoxy-N-phenylacetamide scaffolds have been investigated for various biological activities.
Biological Assays: If the compound is designed as an antimicrobial agent, its activity would be tested against various strains of bacteria or fungi using methods like the microdilution assay to determine the Minimum Inhibitory Concentration (MIC). mdpi.com For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were evaluated for their antitubercular activity against M. tuberculosis. mdpi.com If anticancer activity is hypothesized, cytotoxicity assays such as the MTT assay are used to measure the compound's effect on the viability of cancer cell lines and normal cell lines. mdpi.com Methylthioaniline derivatives, which share structural similarities, have been noted for their antimicrobial applications. nih.gov
High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of thousands of compounds against a specific biological target. While specific HTS campaigns involving this compound are not documented in the provided results, this technology is a cornerstone of modern drug discovery. A compound like this could be included in a larger library and screened against a panel of targets, such as enzymes (e.g., kinases, proteases) or receptors, to identify any potential "hits." A hit compound would then be subjected to more detailed biological and analytical studies to validate its activity and elucidate its mechanism of action.
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-N-(4-isopropoxyphenyl)acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reacting 4-isopropoxyaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions . Yield optimization requires strict stoichiometric control (1:1 molar ratio of amine to chloroacetyl chloride) and inert atmosphere to prevent hydrolysis of the chloroacetyl group. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for ≥95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- NMR : H and C NMR should confirm the presence of the isopropoxy group (δ ~4.5–4.7 ppm for methine proton; δ ~70–75 ppm for quaternary carbon) and the chloroacetamide backbone (δ ~4.2 ppm for CHCl; δ ~165–170 ppm for carbonyl) .
- IR : Key peaks include N–H stretching (~3250 cm), C=O (~1680 cm), and C–Cl (~750 cm) .
- X-ray crystallography (if crystalline): Resolves intramolecular interactions, such as C–H···O hydrogen bonds stabilizing the acetamide moiety .
Advanced: How can researchers design bioactivity assays to evaluate the enzyme inhibition potential of this compound?
Answer:
- Target selection : Prioritize enzymes with known sensitivity to chloroacetamide derivatives (e.g., serine hydrolases, acetylcholinesterase) .
- Assay design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate for esterases) in kinetic assays. Pre-incubate the compound with the enzyme (10–100 µM range) and monitor activity loss over time .
- Controls : Include positive inhibitors (e.g., PMSF for serine hydrolases) and validate with dose-response curves (IC determination) .
Advanced: How can discrepancies in reported spectral data for structurally similar chloroacetamides be resolved?
Answer:
- Reproducibility : Standardize solvent systems (e.g., CDCl for NMR) and temperature during data collection .
- Computational validation : Compare experimental H NMR shifts with DFT-calculated values (software: Gaussian or ORCA) to identify misassignments .
- Cross-lab verification : Collaborate with independent labs to replicate spectral profiles and resolve conflicts .
Advanced: What strategies mitigate degradation of this compound during long-term storage?
Answer:
- Storage conditions : Store in amber vials at –20°C under argon to prevent hydrolysis of the chloroacetamide group and oxidation of the isopropoxy moiety .
- Stability testing : Monitor purity monthly via HPLC (C18 column, acetonitrile/water mobile phase) and track degradation products (e.g., free 4-isopropoxyaniline) .
Advanced: How do electronic effects of substituents (e.g., isopropoxy vs. methoxy) influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric effects : The isopropoxy group’s bulkiness reduces accessibility to the acetamide’s α-carbon, slowing nucleophilic attacks compared to smaller substituents (e.g., methoxy) .
- Electronic effects : Electron-donating groups (e.g., isopropoxy) deactivate the acetamide carbonyl, reducing electrophilicity. Quantify via Hammett substituent constants (σ values) .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., acetylcholinesterase). Focus on hydrogen bonding with the acetamide oxygen and hydrophobic contacts with the isopropoxy group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions .
Advanced: How can researchers address low solubility of this compound in aqueous media for in vitro studies?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or glycoside derivatives of the isopropoxy group to improve hydrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
